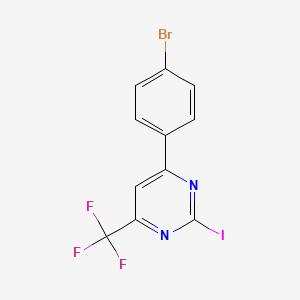
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their broad range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, iodine, and trifluoromethylated reagents.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a series of condensation reactions involving the starting materials.
Introduction of Bromine and Iodine: Bromine and iodine are introduced into the pyrimidine ring through halogenation reactions.
Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
化学反应分析
Types of Reactions
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, iodine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
生物活性
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and bromophenyl substituents, is being explored for various pharmacological applications, including antimicrobial and anticancer activities.
- Molecular Formula : C11H5BrF3IN2
- Molecular Weight : 428.97 g/mol
- CAS Number : 1820736-29-5
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing promising antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for similar compounds:
The compound's structure suggests that the presence of the bromophenyl and trifluoromethyl groups may enhance its lipophilicity, potentially improving membrane penetration and subsequent antimicrobial efficacy.
Anticancer Activity
Several studies have focused on the anticancer potential of pyrimidine derivatives, including those with similar structures to this compound.
- Cell Line Studies :
- Compounds related to this structure have shown antiproliferative activity against cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .
- Specific derivatives have been tested, revealing IC50 values that indicate their effectiveness in inhibiting cell growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrimidine derivatives, this compound was found to exhibit moderate antibacterial activity against S. aureus and E. coli. The study utilized agar diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antibacterial agent.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 0.20 |
| This compound | S. aureus / E. coli | TBD |
Case Study 2: Anticancer Activity
A recent investigation into the antiproliferative effects of pyrimidine derivatives highlighted that compounds with similar structural motifs to this compound showed significant activity against breast cancer cell lines (MCF-7). The results indicated that modifications in the molecular structure could lead to enhanced biological activity.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | TBD |
| MV4-11 | TBD |
| MCF-7 | TBD |
Discussion
The biological activity of this compound is promising based on preliminary studies indicating its potential as both an antimicrobial and anticancer agent. The presence of halogen substituents like bromine and iodine likely contributes to its bioactivity by affecting electronic properties and molecular interactions.
属性
分子式 |
C11H5BrF3IN2 |
|---|---|
分子量 |
428.97 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrF3IN2/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChI 键 |
CEARTHOGMDNJGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















